molecular formula C20H25ClN4O B2666058 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1209446-96-7

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2666058
CAS No.: 1209446-96-7
M. Wt: 372.9
InChI Key: GRSXLBVLEKKUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of pharmacology.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine, a nitrogen-containing heterocycle, is significant in drug design due to its presence in various therapeutics like antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. The versatility of piperazine compounds allows for a broad range of medicinal applications, as slight modifications to the piperazine nucleus can significantly impact the medicinal potential of the molecules. This area of research has seen a surge in interest, reflecting the broad potential of piperazine-based molecules in drug discovery. Further therapeutic investigations on this motif are highly recommended, given its flexibility as a building block for drug-like elements (Rathi et al., 2016).

Urea-Based Chemicals in Foods and Beverages

Ethyl carbamate (urethane), a compound related to urea, occurs at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). The synthesis and presence of ethyl carbamate in foods, including bread and alcoholic beverages, highlight the need for monitoring and reducing levels of urea-based chemicals in consumer products to mitigate health risks (Weber & Sharypov, 2009).

Properties

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-16-4-2-3-5-19(16)23-20(26)22-10-11-24-12-14-25(15-13-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXLBVLEKKUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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